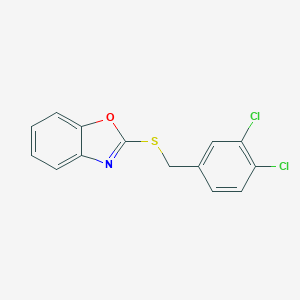

![molecular formula C13H8ClFN2 B427771 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 2069-47-8](/img/structure/B427771.png)

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

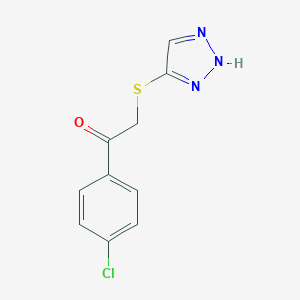

“6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2069-47-8. It has a molecular weight of 246.67 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines, including “6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine”, can be synthesized from easily available chemicals. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science as well as medicinal chemistry .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Imaging : Two fluorinated imidazo[1,2-a]pyridine derivatives were synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds showed binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues, making them potential radioligands for brain imaging in Alzheimer’s patients (Zeng et al., 2006).

Peripheral Benzodiazepine Receptors Study : Substituted imidazo[1,2-α]pyridines have been identified as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were labeled with iodine for potential in vivo studies using SPECT, a type of medical imaging (Katsifis et al., 2000).

Antitubercular Activity : A series of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antitubercular activity. Certain derivatives showed good antitubercular activity against Mycobacterium smegmatis (Abhale et al., 2016).

Fluorescent Properties for Biomarkers and Sensors : Imidazo[1,2-a]pyridines and pyrimidines, important organic fluorophores, have been investigated as biomarkers and photochemical sensors. Their luminescent properties can be influenced by substituents, making them suitable for various applications (Velázquez-Olvera et al., 2012).

Anticonvulsant Studies : New series of imidazo[1,2-a]pyridines with active pharmacophores were synthesized for potential use as anticonvulsant agents. Some compounds displayed potent anticonvulsant activity without toxicity (Ulloora et al., 2013).

Crystal Structure and DFT Study : A study on 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide revealed insights into its molecular structure through crystallographic analyses and density functional theory (DFT), useful for understanding its physicochemical properties (Qin et al., 2019).

Chemical Detoxification : Selenoester derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for chemical detoxification of mercury chloride (HgCl2), demonstrating potential in treating HgCl2 induced toxicity (Sharma et al., 2018).

Mecanismo De Acción

Target of Action

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class of compounds . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are synthesized through various strategies such as condensation, multicomponent reactions, oxidative

Direcciones Futuras

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a focus of current research .

Propiedades

IUPAC Name |

6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMACVXNZHBYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

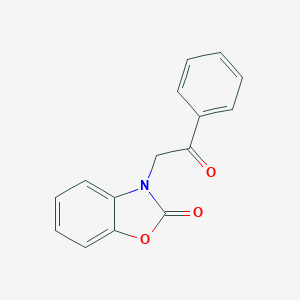

![2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B427688.png)

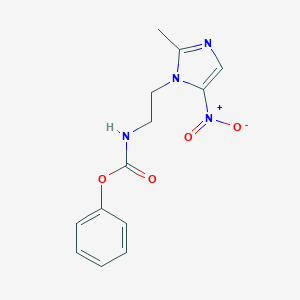

![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)

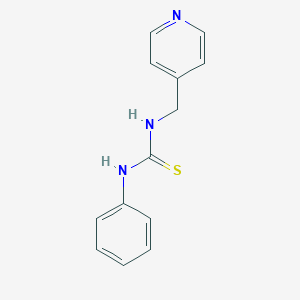

![N,N,N-trimethyl-3-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-1-propanaminium](/img/structure/B427691.png)

![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)

![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)

![N-methyl-N'-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B427710.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitropyridine](/img/structure/B427711.png)